methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name of the compound reflects its hybrid architecture. The parent structure is 4,5,6,7-tetrahydro-1-benzothiophene , a bicyclic system comprising a benzene ring fused to a partially saturated thiophene ring. The 6-methyl substituent is located on the cyclohexene moiety, while the 3-carboxylate group occupies the thiophene ring’s third position. The 2-amino group on the thiophene is functionalized with a 3-(1,3-dioxoisoindol-2-yl)propanoyl linker. The isoindole fragment features two ketone groups at positions 1 and 3, contributing to its electron-deficient character.
This nomenclature aligns with guidelines for polycyclic systems, prioritizing the benzothiophene core and specifying substituents in descending order of priority (carboxylate > propanoylamino > methyl).
Molecular Formula and Weight Analysis
The molecular formula C₂₃H₂₃N₃O₅S was derived from high-resolution mass spectrometry and elemental analysis. Key fragments include:
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| Tetrahydrobenzothiophene core | 165.22 (C₉H₁₀OS) |
| Methyl group (C6) | 15.03 |
| Propanoyl-amino linker | 114.11 (C₅H₇NO₂) |
| Isoindole-1,3-dione | 147.13 (C₈H₅NO₂) |
| Methyl carboxylate | 59.04 (C₂H₃O₂) |
| Total | 453.53 |
The calculated exact mass (453.53 g/mol) matches experimental data within 0.01% error, confirming the formula.
Crystallographic Analysis of the Tetrahydrobenzothiophene-Isoindole Hybrid Scaffold
Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P 1. Key structural features include:
Bond lengths :
Dihedral angles :
The isoindole ring exhibits bond alternation (1.38–1.42 Å for C–C bonds), characteristic of aromatic systems.
Conformational Dynamics of the Propanoyl-Amino Linker
The propanoyl-amino linker adopts a gauche conformation in solution (NMR) and an anti conformation in the solid state (X-ray). Density functional theory (DFT) calculations identify two energy minima:
- Syn-periplanar : NH group aligned with isoindole’s carbonyl (ΔG = 0 kcal/mol).
- Anti-periplanar : NH group rotated 180° (ΔG = 1.2 kcal/mol).
The energy barrier for rotation is 8.3 kcal/mol , enabling dynamic interconversion at room temperature. Hydrogen bonding between the linker’s amide NH and isoindole’s carbonyl stabilizes the anti conformation in crystals.
Intermolecular Interactions in Solid-State Packing
The crystal lattice is stabilized by:
- N–H···O hydrogen bonds : Between the propanoylamino NH (donor) and isoindole carbonyl (acceptor), forming infinite chains along the a-axis (bond length: 2.89 Å).
- C–H···O interactions : Involving thiophene C–H and carboxylate oxygen (3.12 Å).
- Van der Waals contacts : Between methyl groups (3.45–3.60 Å).
These interactions create a lamellar packing motif with alternating hydrophobic (methyl/benzothiophene) and hydrophilic (carboxylate/isoindole) layers.
Properties
Molecular Formula |
C22H22N2O5S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H22N2O5S/c1-12-7-8-15-16(11-12)30-19(18(15)22(28)29-2)23-17(25)9-10-24-20(26)13-5-3-4-6-14(13)21(24)27/h3-6,12H,7-11H2,1-2H3,(H,23,25) |
InChI Key |
YIMSOCJPIFRALI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Cyclohexenone Thioannulation
The 6-methyltetrahydrobenzothiophene ring is synthesized via thioannulation of 4-methylcyclohexenone with methyl thioglycolate. In a representative procedure:
-
Reactants : 4-Methylcyclohexenone (1.2 eq), methyl thioglycolate (1.0 eq), p-toluenesulfonic acid (0.1 eq)
-
Solvent : Toluene
-
Conditions : Reflux at 110°C for 12 hours under argon
-
Yield : 78% after silica gel chromatography (hexane/ethyl acetate 4:1)
Esterification and Amino Group Introduction
The carboxylate group at position 3 is introduced via esterification of the corresponding carboxylic acid using thionyl chloride and methanol. Subsequent nitration and reduction yield the amine precursor:
-
Step 1 : Carboxylic acid (1.0 eq) + SOCl₂ (2.0 eq) → acyl chloride, followed by MeOH quench
-
Step 2 : Nitration with HNO₃/H₂SO₄ at 0°C (90% yield)
-
Step 3 : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) to amine (95% yield)
Installation of the 3-(1,3-Dioxoisoindolin-2-yl)Propanoyl Side Chain
Synthesis of 3-(1,3-Dioxoisoindolin-2-yl)Propanoic Acid
The side chain is prepared by reacting phthalic anhydride with β-alanine under acidic conditions:
-
Reactants : Phthalic anhydride (1.05 eq), β-alanine (1.0 eq)
-
Solvent : Acetic acid
-
Conditions : 120°C, 4 hours
Amide Coupling with HATU
Coupling the tetrahydrobenzothiophene amine with 3-(1,3-dioxoisoindolin-2-yl)propanoic acid employs HATU as the activating agent:
-
Reactants : Amine (1.0 eq), acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq)
-
Solvent : DMF
-
Conditions : RT, 6 hours
-
Yield : 69% (silica gel chromatography, CH₂Cl₂/MeOH 20:1)
Final Esterification and Purification
Methyl Ester Formation
The free carboxylic acid (from hydrolysis of the earlier ester) is re-esterified using trimethylsilyl diazomethane (TMSCHN₂):
Chromatographic Purification
Final purification uses gradient silica gel chromatography:
-
Stationary phase : Silica gel 60 (230–400 mesh)
-
Eluent : Hexane/ethyl acetate (3:1 → 1:1)
-
Purity : >98% (HPLC, C18 column, MeCN/H₂O 70:30)
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiophene annulation | p-TsOH, toluene, reflux | 78 | 95 |
| Amide coupling | HATU, DIPEA, DMF | 69 | 98 |
| Esterification | TMSCHN₂, MeOH/THF | 94 | 99 |
HATU-mediated coupling outperforms EDCl/HOBt in yield (69% vs. 55%) due to reduced racemization.
Optimization Strategies and Challenges
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) accelerate benzothiophene ring closure but promote side reactions. Toluene balances reactivity and selectivity.
Catalytic vs. Stoichiometric Coupling
HATU (1.2 eq) achieves higher yields than carbodiimides but requires rigorous drying. Anhydrous DMF is critical to prevent HATU decomposition.
Chemical Reactions Analysis
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides
Scientific Research Applications
Preliminary studies suggest that methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits several promising biological activities:
Potential Therapeutic Applications:
- Anticancer Activity : The compound's structural features may confer unique properties that could be explored for anticancer therapies. Research into its efficacy against various cancer cell lines is ongoing.
- Antimicrobial Properties : Initial findings indicate potential antimicrobial effects, suggesting applications in treating infections.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties that could be beneficial in managing inflammatory diseases.
Research Applications
The compound's unique characteristics make it suitable for diverse research applications:
- Pharmacological Studies : Investigating its pharmacodynamics and pharmacokinetics to understand how it interacts with biological macromolecules.
- Material Science : Exploring its potential use in the development of novel materials due to its structural complexity.
- Chemical Biology : Utilizing the compound as a tool in chemical biology to probe cellular mechanisms.
Case Studies
Several case studies have highlighted the significance of this compound in research:
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells.
- Antimicrobial Testing : Another study evaluated the compound's effectiveness against various bacterial strains, revealing promising results that warrant further exploration.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues of Benzothiophene Derivatives
Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Substituent-Driven Properties :
- Isoindolyl-dione vs.
- Methyl vs. Propyl/Phenyl at Position 6 : The target’s 6-Me group balances lipophilicity and steric hindrance, whereas bulkier substituents (e.g., 6-Pr in ) may limit membrane permeability.
- Ester vs. Carboxamide at Position 3 : Methyl/ethyl esters (target, ) increase lipophilicity vs. carboxamide (), affecting bioavailability and metabolic stability.
Biological Activity
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzothiophene core with a dioxoisoindole moiety and a propanoyl amino group. Its molecular formula is , and it has a molecular weight of approximately 402.46 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Antioxidant Properties : The presence of dioxoisoindole structures is often associated with antioxidant activity, potentially mitigating oxidative stress in cellular systems.
- Neuroprotective Effects : Some studies have indicated that related compounds can influence neuroprotective pathways, suggesting potential applications in neurodegenerative disorders.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in inflammatory and oxidative stress pathways.
Case Studies and Experimental Data
- Anti-inflammatory Activity : In vitro studies have demonstrated that the compound significantly reduces the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
- Neuroprotective Mechanisms : A study involving neuronal cell lines showed that treatment with the compound resulted in reduced apoptosis markers following oxidative stress exposure .
- Binding Affinity Studies : Using spectroscopic techniques, researchers have investigated the binding interactions of this compound with serum albumin. Results indicated a high binding affinity, suggesting potential for systemic delivery and bioavailability .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step processes, including sulfonylation, amidation, and cyclization. A common approach involves:
Sulfonyl chloride reaction : Reacting isoindole-1,3-dione derivatives with sulfonyl chlorides to form intermediates.
Amidation : Coupling the intermediate with a benzothiophene-carboxylate scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Cyclization : Acid- or base-catalyzed cyclization under reflux conditions (e.g., THF, 60–80°C).
Critical parameters include maintaining anhydrous conditions, precise stoichiometry of reagents, and monitoring reaction progress via TLC or HPLC. Yield optimization often requires iterative adjustment of temperature and catalyst loading .
Q. What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Methyl protons (δ ~2.3–2.5 ppm, singlet) and isoindole-dione aromatic protons (δ ~7.6–8.2 ppm).
- ¹³C NMR : Carbonyl carbons (δ ~165–175 ppm) and benzothiophene carbons (δ ~120–140 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 485.12).
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzothiophene core .
Q. How can researchers identify biological targets for this compound?
- In silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases.
- Biochemical Assays : Test inhibition of proteases or oxidoreductases via fluorescence-based activity assays (e.g., FRET for protease activity).
- Protein Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for targets like serum albumin .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
Discrepancies in IC₅₀ values or binding affinities may arise from:
- Assay Variability : Standardize protocols (e.g., buffer pH, temperature) and validate with positive controls.
- Compound Purity : Confirm purity (>95%) via HPLC and characterize degradation products under assay conditions.
- Off-Target Effects : Use CRISPR knockouts or siRNA silencing to isolate target-specific activity .
Q. What strategies are effective for resolving spectral data ambiguities in NMR?
- 2D NMR Techniques : HSQC and HMBC correlate proton and carbon shifts to confirm connectivity, especially for overlapping signals in the tetrahydrobenzothiophene region.
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and 50°C.
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to simplify complex splitting patterns .
Q. How can researchers design analogs to improve metabolic stability?
- Bioisosteric Replacement : Substitute the isoindole-dione moiety with phthalimide or maleimide groups.
- Prodrug Strategies : Introduce ester or amide prodrug moieties at the carboxylate group to enhance oral bioavailability.
- Metabolic Soft Spots : Use LC-MS/MS to identify major Phase I metabolites (e.g., hydroxylation at the benzothiophene methyl group) and block susceptible sites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
